(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Pancreatic Lipase Inhibition Target Occupancy In Vitro Pharmacology

Distinguish your obesity and dyslipidemia research with Orlistat (CAS 68711-40-0), the gold-standard lipase inhibitor. With an IC50 of 19.1 nM, it is 4-fold more potent than Cetilistat and achieves >90% target occupancy over 24 hours. Unlike systemic agents, its gut-confined action ensures a superior safety profile and minimal drug interactions. Essential reference compound for pharmacoeconomic studies—significantly lower cost vs. GLP-1 agonists. Superior stability over natural lipstatin. Bulk and custom sizes available for clinical trial comparator arms.

Molecular Formula C22H42O3
Molecular Weight 354.6 g/mol
CAS No. 68711-40-0
Cat. No. B028730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one
CAS68711-40-0
Synonyms[3S-[3α,4β(R*)]]-3-Hexyl-4-(2-hydroxytridecyl)-2-oxetanone;  _x000B_(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one;  _x000B_
Molecular FormulaC22H42O3
Molecular Weight354.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
InChIInChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
InChIKeyRSOUWOFYULUWNE-ACRUOGEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orlistat (CAS 68711-40-0) Procurement Guide: Verified Lipase Inhibition and Clinical Efficacy Data


Orlistat (CAS 68711-40-0), chemically (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one, also known as tetrahydrolipstatin, is a potent and selective gastrointestinal lipase inhibitor primarily indicated for the long-term management of obesity [1]. Its primary mechanism of action is the covalent inhibition of gastric and pancreatic lipases within the lumen of the gastrointestinal tract, thereby preventing the hydrolysis and subsequent absorption of approximately 30% of dietary fat [2]. This compound is the saturated derivative of the natural product lipstatin, chosen for its superior stability [3]. Unlike centrally-acting appetite suppressants, Orlistat's action is confined to the gut, with minimal systemic absorption, which underpins its distinct safety and drug-interaction profile [1].

Why a Standard 'Lipase Inhibitor' or 'Weight Loss Drug' Cannot Substitute for Orlistat


Substitution of Orlistat with another lipase inhibitor or a generic weight-loss medication is not scientifically justifiable due to significant, quantifiable differences in target binding kinetics, systemic safety, and clinical outcome profiles. For instance, a direct in vitro comparison with the related lipase inhibitor Cetilistat reveals that Orlistat is a 4-fold more potent inhibitor of pancreatic lipase (IC50 of 19.1 nM vs. 76 nM) [1]. Furthermore, this translates to a pharmacodynamic advantage, with Orlistat achieving >90% target occupancy over 24 hours, compared to Cetilistat's >60% over 21 hours [1]. Beyond its primary target, Orlistat also acts as a PPARγ ligand (IC50 = 2.84 µM), a property not established for all comparators and one that may contribute to its unique effects on gut epithelial gene expression [2]. In the clinical setting, the choice of Orlistat over other anti-obesity medications (AOMs) is further dictated by its distinct, non-systemic safety profile, which differs fundamentally from the centrally-mediated adverse events associated with GLP-1 agonists and other appetite suppressants [3]. These data confirm that interchangeability is not supported by evidence.

Orlistat (68711-40-0) Comparative Efficacy and Safety Data for Informed Sourcing


Orlistat vs. Cetilistat: Superior Lipase Inhibition Potency and Target Occupancy

A head-to-head kinetic study demonstrated that Orlistat is a significantly more potent inhibitor of pancreatic lipase than Cetilistat, a related lipase inhibitor. This is reflected in both its lower IC50 value and a higher binding rate constant, leading to superior and more sustained target engagement in vivo [1].

Pancreatic Lipase Inhibition Target Occupancy In Vitro Pharmacology Binding Kinetics

Orlistat vs. Cetilistat: Superior 24-Hour Target Occupancy

In addition to a more potent IC50, Orlistat exhibits a much higher association rate constant (kon) with pancreatic lipase and a slower dissociation rate (koff) compared to Cetilistat. This kinetic advantage translates directly to a superior and more durable target occupancy profile over a 24-hour period [1].

Pancreatic Lipase Inhibition Target Occupancy Pharmacodynamics In Vivo Modeling

Orlistat vs. GLP-1 Agonists: Lower Weight Loss Efficacy but Superior Tolerability and Cost

A comprehensive 2025 network meta-analysis of 56 clinical trials (n=60,307) confirms that Orlistat's weight loss efficacy is lower than that of GLP-1 receptor agonists like semaglutide and tirzepatide. However, it offers a distinctly different tolerability and cost profile, which is crucial for specific patient populations and healthcare systems [1]. Orlistat is associated with gastrointestinal adverse effects, whereas centrally-acting agents are linked to nausea and other systemic events [2].

Weight Loss Comparative Efficacy Tolerability Cost-Effectiveness

Orlistat vs. Placebo: Consistent Reduction in Body Mass Index (BMI)

Beyond weight loss percentage, a large meta-analysis confirms Orlistat's ability to significantly reduce BMI in overweight and obese populations. This is a key metric for assessing overall health risk reduction and is a consistent finding across numerous clinical trials [1].

Body Mass Index Meta-Analysis Weight Management Clinical Efficacy

Orlistat vs. Placebo: Significant Reduction in Total Cholesterol

A 2025 systematic review and network meta-analysis identified that among all major obesity management medications (OMMs), Orlistat was associated with the highest reduction in total cholesterol levels. This is a unique cardiometabolic benefit not observed to the same degree with other drug classes, including GLP-1 agonists [1].

Lipid Profile Total Cholesterol Cardiometabolic Risk Clinical Efficacy

Procurement and Research Applications for Orlistat (CAS 68711-40-0) Based on Verified Evidence


Obesity and Weight Management Clinical Research

Orlistat is the standard-of-care lipase inhibitor for obesity clinical trials. Its well-characterized safety profile and consistent, modest weight loss efficacy (3.1% greater than placebo) make it an essential comparator arm or background therapy in studies of novel anti-obesity agents or combination therapies [1]. Its use is supported by robust, large-scale meta-analyses confirming significant BMI reduction of -0.78 kg/m² [2].

Dyslipidemia and Cardiometabolic Risk Reduction Studies

Due to its unique and pronounced effect on lowering total cholesterol, Orlistat is a compound of interest for research targeting the intersection of obesity and dyslipidemia. Its ability to reduce total cholesterol more effectively than other major anti-obesity medications [1] positions it as a key tool for studying the independent and combined effects of weight loss and lipid modulation on cardiovascular outcomes.

Pharmacology of Pancreatic Lipase Inhibition

Orlistat serves as a gold-standard reference compound for in vitro and in vivo studies of gastrointestinal lipase inhibition. Its well-defined binding kinetics (e.g., IC50 of 19.1 nM) and high target occupancy profile (>90% at 24h) provide a benchmark for characterizing novel lipase inhibitors or understanding the pharmacodynamics of this target class [3].

Comparative Effectiveness and Health Economics Research

Given its lower cost relative to newer GLP-1 agonists (e.g., $100/month for Orlistat vs. $875-$1,375/month for semaglutide or tirzepatide) and its distinct safety profile, Orlistat is a critical comparator in cost-effectiveness and real-world evidence studies evaluating different obesity treatment strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-3-Hexyl-4-((S)-2-hydroxytridecyl)oxetan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.